molecular formula C12H14O4 B1400224 2-(1,3-Dioxolan-2-yl)-1-(2-methoxy-phenyl)-ethanone CAS No. 1263365-46-3

2-(1,3-Dioxolan-2-yl)-1-(2-methoxy-phenyl)-ethanone

Cat. No. B1400224
M. Wt: 222.24 g/mol
InChI Key: DIYGAFUKROIDTE-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula.



Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required, and the yield of the product.



Molecular Structure Analysis

This involves the study of the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, etc.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes studying the reagents and conditions of the reaction, and the products formed.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like acidity, basicity, reactivity, etc.).


Scientific Research Applications

Facile Synthesis and Characterization

The synthesis and characterization of novel compounds, including those related to 2-(1,3-Dioxolan-2-yl)-1-(2-methoxy-phenyl)-ethanone, have been described. For example, Ünaleroğlu, Temelli, and Hökelek (2002) detailed the facile one-pot synthesis of a novel compound using a similar chemical structure, highlighting the methods for structural confirmation via NMR, MS, FTIR techniques, and X-ray crystallography (Ünaleroğlu, Temelli, & Hökelek, 2002).

Formation of New Vic-Dioxime Complexes

Research by Canpolat and Kaya (2005) focused on synthesizing new vic-dioxime complexes using a similar dioxolane structure, exploring their formation with different metals and characterizing the structures through various analytical methods. This study provides insights into the complexation behavior of dioxolane-related compounds (Canpolat & Kaya, 2005).

Photoinduced Alkylation for Diketone Synthesis

Mosca, Fagnoni, Mella, and Albini (2001) investigated the synthesis of monoprotected 1,4-diketones by photoinduced alkylation of enones with 2-substituted-1,3-dioxolanes, revealing a method for generating 1,4-diketones via radicals. This research demonstrates the versatility of dioxolane compounds in synthetic organic chemistry (Mosca, Fagnoni, Mella, & Albini, 2001).

Synthesis of Chalcone Derivatives for Anti-inflammatory Applications

Rehman, Saini, and Kumar (2022) synthesized new chalcone derivatives using a base compound similar to 2-(1,3-Dioxolan-2-yl)-1-(2-methoxy-phenyl)-ethanone, evaluating their anti-inflammatory activity. This highlights the potential biomedical applications of compounds derived from or related to the chemical structure of interest (Rehman, Saini, & Kumar, 2022).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, etc. It’s crucial for handling and disposing of the compound safely.


Future Directions

This involves speculating on potential future research directions. It could be based on the compound’s properties, its uses, or unanswered questions about it.


properties

IUPAC Name

2-(1,3-dioxolan-2-yl)-1-(2-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-14-11-5-3-2-4-9(11)10(13)8-12-15-6-7-16-12/h2-5,12H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIYGAFUKROIDTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)CC2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Dioxolan-2-yl)-1-(2-methoxy-phenyl)-ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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